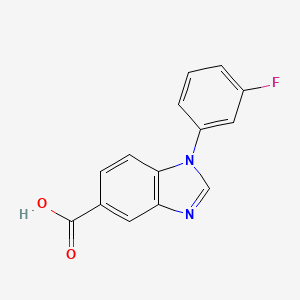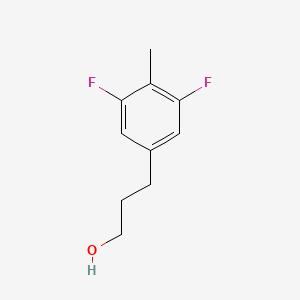
1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 3-fluorobenzoic acid under acidic conditions. This reaction forms the benzimidazole ring. The carboxylic acid group is introduced through subsequent reactions, often involving carboxylation or esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can produce benzimidazole-5-carboxamides or benzimidazole-5-alcohols.
Aplicaciones Científicas De Investigación
1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The benzimidazole ring structure allows it to interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-chlorophenyl)-1H-benzimidazole-5-carboxylic acid
- 1-(3-bromophenyl)-1H-benzimidazole-5-carboxylic acid
- 1-(3-methylphenyl)-1H-benzimidazole-5-carboxylic acid
Uniqueness
1-(3-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it more effective in various applications compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C14H9FN2O2 |
|---|---|
Peso molecular |
256.23 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C14H9FN2O2/c15-10-2-1-3-11(7-10)17-8-16-12-6-9(14(18)19)4-5-13(12)17/h1-8H,(H,18,19) |
Clave InChI |
DZRAJSIUCNKPHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)N2C=NC3=C2C=CC(=C3)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1h-Indole-2-carboxylic acid,3-phenyl-1-[[4-(phenylamino)phenyl]methyl]-](/img/structure/B8476293.png)

![Ethanamine,2-(imidazo[1,2-a]pyridin-5-ylthio)-n-methyl-](/img/structure/B8476311.png)
![1-{[(Benzyloxy)imino]methyl}-3-butylcyclobutane-1-carboxylic acid](/img/structure/B8476313.png)

![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-2-methoxyaniline](/img/structure/B8476338.png)

